9-O-Formyl Latanoprost
Description
Properties
Molecular Formula |
C₂₇H₄₀O₆ |
|---|---|
Molecular Weight |
460.6 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 9 O Formyl Latanoprost
Retrosynthetic Analysis for 9-O-Formyl Latanoprost (B1674536)
A retrosynthetic analysis of 9-O-Formyl Latanoprost identifies the most logical disconnection at the C9-formyl ester bond, pointing to Latanoprost as the immediate precursor. The chemical name, Isopropyl (Z)-7-((1R,2R,3R,5S)-5-(formyloxy)-3-hydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate, confirms the formyl group's position on the C5 hydroxyl of the cyclopentyl ring, which corresponds to the C9 position in traditional prostaglandin (B15479496) nomenclature. o2hdiscovery.co
The subsequent retrosynthesis focuses on the Latanoprost core. Key disconnections for Latanoprost itself include:
Olefin Metathesis: The cis-double bond in the α-chain can be formed via a cis-selective olefin metathesis reaction. nih.gov
Michael Addition: The ω-chain can be introduced through a 1,4-addition of a vinyl cuprate (B13416276) to a methylenecyclopentanone intermediate. nih.govrsc.org
Intramolecular Aldol (B89426)/Elimination: The methylenecyclopentanone core can be derived from a linear precursor through an intramolecular Mukaiyama aldol reaction followed by the elimination of a nitro group. nih.govrsc.org
Organocatalytic Michael Reaction: The linear precursor containing the necessary stereocenters can be assembled via an organocatalyst-mediated Michael reaction. nih.govrsc.org
Krische Allylation: An early-stage fragment can be synthesized using an enantioselective Krische allylation to set a key stereocenter. nih.govrsc.org
This multi-step approach allows for the controlled construction of the complex cyclopentane (B165970) core with its multiple stereocenters.
Targeted Synthetic Methodologies for this compound
The forward synthesis relies on a combination of stereocontrolled reactions to build the Latanoprost scaffold and a final, selective formylation step.
The critical step in converting Latanoprost to its 9-O-formyl derivative is the selective formylation of the C9 hydroxyl group in the presence of two other secondary hydroxyls at C11 and C15. Achieving high chemo- and regioselectivity is paramount to avoid a mixture of isomeric products. While specific literature on the formylation of Latanoprost is scarce, strategies can be inferred from general organic synthesis principles.
Potential strategies include:
Steric Hindrance: The C9 hydroxyl on the cyclopentane ring may exhibit different steric accessibility compared to the C11 (also on the ring) and C15 (on the ω-chain) hydroxyls, which could be exploited by using a bulky formylating agent.
Protecting Groups: A common strategy would involve the use of protecting groups. For instance, the C11 and C15 hydroxyls could be selectively protected, leaving the C9 hydroxyl free for formylation. Following the reaction, the protecting groups would be removed. Tetrahydropyranyl (THP) groups, for example, are used to protect diols during Latanoprost synthesis. sioc-journal.cn
Catalyst-Controlled Regioselectivity: Organocatalysis could potentially be employed to direct the formylation to a specific hydroxyl group. researchgate.netnih.gov The choice of catalyst can influence which hydroxyl group is most reactive.
The reaction would likely involve a standard formylating agent, such as formic acid with a coupling agent or a mixed anhydride, under controlled temperature conditions to minimize side reactions.
The absolute and relative stereochemistry of Latanoprost is crucial for its biological function, and its synthesis requires several highly stereoselective transformations. Modern synthetic routes achieve high diastereoselectivity and enantioselectivity through catalyst and substrate control. nih.govrsc.org
Key stereoselective steps in the synthesis of the Latanoprost precursor include:
| Reaction Type | Description | Stereochemical Control | Reference |
|---|---|---|---|
| Krische Allylation | Asymmetric formation of a C-C bond to create a homoallylic alcohol. | An enantioselective iridium catalyst provides high enantiomeric excess (e.g., 96% ee). | nih.govrsc.org |
| Michael Reaction | An organocatalyst-mediated reaction of an aldehyde and a nitroalkene. | A diphenylprolinol silyl (B83357) ether catalyst controls the formation of a γ-nitro ketone with excellent diastereoselectivity (e.g., 19:1 dr). | nih.govrsc.org |
| Mukaiyama Aldol Reaction | An intramolecular reaction to form the cyclopentanone (B42830) ring. | This is a substrate-controlled reaction that proceeds with high diastereoselectivity. | nih.gov |
These reactions work in concert to establish the correct configuration at the multiple chiral centers of the molecule.
A plausible sequence starting from a known precursor could be:
Pot 1 (Krische Allylation): Synthesis of a chiral allyl alcohol. nih.gov
Pot 2 (Metathesis, Protection, Hydrogenolysis): A sequence of olefin metathesis, silyl protection, and hydrogenolysis to yield a key aldehyde intermediate. nih.govrsc.org
Pot 3 (Michael Reaction): Organocatalytic Michael reaction to couple two fragments. nih.gov
Pot 4 (Cyclization/Elimination): Intramolecular Mukaiyama aldol reaction and elimination to form the methylenecyclopentanone core. nih.govrsc.org
Pot 5 (Cuprate Addition): Michael addition of a vinyl cuprate to install the ω-chain. nih.gov
Pot 6 (Metathesis, Reduction, Deprotection): A final sequence of cis-selective olefin metathesis, stereoselective reduction of the ketone, and deprotection of silyl groups to afford Latanoprost. nih.gov
Final Step (Formylation): The purified Latanoprost is then subjected to a chemo- and regioselective formylation to yield this compound.
Yield optimization focuses on maximizing the efficiency of each step and minimizing losses during isolation. This includes careful control of reaction temperature, choice of catalysts, and streamlining purification processes. researchgate.netvulcanchem.com
Preparation of Labeled this compound for Mechanistic Studies
For mechanistic, metabolic, or analytical studies, isotopically labeled versions of this compound can be prepared. venkatasailifesciences.com Synthesis of labeled compounds can be achieved by incorporating isotopes at various positions. google.com
Possible labeling strategies include:
Labeled Formyl Group: The most direct method to label the derivative-specific moiety is to use a labeled formylating agent, such as formic acid containing deuterium (B1214612) (D) or carbon-13 (¹³C).
Labeled α-Chain: A ¹³C or ²H label can be introduced into the α-chain by using a labeled Wittig salt, such as (4-carboxybutyl)triphenylphosphonium bromide prepared with labeled precursors. sioc-journal.cn
Labeled ω-Chain: Similarly, the ω-chain can be labeled by synthesizing the corresponding phosphonate (B1237965) synthon with isotopic atoms. sioc-journal.cn
The labeled Latanoprost precursor would then be carried through the final formylation step to produce the desired labeled this compound. medchemexpress.eu
Investigation of Byproducts and Purity Profiles during this compound Synthesis
The purity of the final compound is critical. Impurities can arise from both the synthesis of the Latanoprost precursor and the final formylation step.
Potential Byproducts and Impurities:
| Source of Impurity | Compound Name / Type | Description | Reference |
|---|---|---|---|
| Latanoprost Synthesis | 15(S)-Latanoprost | Diastereomer at the C15 position. | researchgate.netmdpi.com |
| Latanoprost Synthesis | 5,6-trans-Latanoprost | Geometric isomer of the α-chain double bond. | sioc-journal.cnresearchgate.net |
| Latanoprost Synthesis | 15-Keto Latanoprost | An oxidized impurity where the C15-hydroxyl is a ketone. | mdpi.com |
| Formylation Step | 11-O-Formyl Latanoprost | Positional isomer resulting from non-selective formylation. | |
| Formylation Step | 15-O-Formyl Latanoprost | Positional isomer resulting from non-selective formylation. |
The analysis and purification of Latanoprost and its derivatives rely heavily on chromatographic techniques. High-performance liquid chromatography (HPLC) is the method of choice. researchgate.net A validated HPLC method using a C18 or specialized column with a mobile phase like acetonitrile (B52724) and water can separate Latanoprost from its key isomers and degradation products. researchgate.netmdpi.comnih.gov Such a method would be essential to assess the purity of this compound, separating it from unreacted Latanoprost and any isomeric formylation byproducts. The limit of detection (LOD) and limit of quantification (LOQ) for these methods are typically in the microgram per milliliter range, allowing for sensitive detection of impurities. mdpi.comnih.gov
Analytical Methodologies for Characterization and Quantification of 9 O Formyl Latanoprost
Chromatographic Techniques for Separation and Detection
Chromatographic methods are central to the separation and quantification of 9-O-Formyl Latanoprost (B1674536) from the active pharmaceutical ingredient (API) and other related impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Latanoprost and its impurities. nih.gov While specific validated methods for 9-O-Formyl Latanoprost are not extensively published, a robust method can be extrapolated from existing validated HPLC assays for Latanoprost.
A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice for the separation of this compound. The increased lipophilicity of the 9-O-Formyl derivative compared to Latanoprost would result in a longer retention time on a C18 or C8 column, allowing for its resolution from the parent drug.
Method Development Considerations:
Stationary Phase: A C18 column, such as an Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm), is a common choice for Latanoprost analysis and would be suitable for separating this compound. researchgate.net
Mobile Phase: A gradient elution is often preferred to achieve optimal separation of multiple impurities. A common mobile phase composition involves a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net
Detection: UV detection at a low wavelength, typically around 210 nm, is standard for Latanoprost and its derivatives due to the lack of a strong chromophore. nih.gov
Validation Parameters: Any developed method would require validation according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For Latanoprost, linearity is often established in a range of 0.05–2.77 µg/mL for related substances, with LOD and LOQ values around 0.025 µg/mL and 0.035 µg/mL, respectively. researchgate.net
| Parameter | Typical Value for Latanoprost Impurities |
| Linearity Range | 0.05–2.77 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 90.0–110.0% |
| LOD | ~0.025 µg/mL |
| LOQ | ~0.035 µg/mL |
This table is interactive and can be sorted by column.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable for the analysis of complex impurity profiles. A stability-indicating RP-UPLC method for the simultaneous estimation of Latanoprost and other active ingredients has been developed, demonstrating the utility of this technique. greenpharmacy.info
A UPLC method for this compound would likely employ a sub-2 µm particle size column (e.g., a BEH C18, 50 mm × 2.1 mm, 1.7 µm) and a higher flow rate compared to HPLC, leading to significantly shorter run times, potentially under 5 minutes. greenpharmacy.infowjpsonline.com The increased peak efficiency in UPLC would also enhance the resolution of this compound from other closely eluting impurities.
The synthesis of Latanoprost can result in the formation of various stereoisomers. While this compound is not a stereoisomer of Latanoprost, it is crucial to ensure that the analytical method can separate it from any co-eluting stereoisomeric impurities. Chiral chromatography is essential for the stereoisomeric purity assessment of Latanoprost. A combined system of chiral and cyano columns has been used to separate Latanoprost isomers. researchgate.net This highlights the importance of considering the stereochemical aspects during method development to ensure the accurate quantification of this compound.
Gas Chromatography (GC) is generally not the primary method for analyzing non-volatile compounds like Latanoprost and its derivatives. researchgate.net However, GC can be employed following a derivatization step to convert the analytes into more volatile and thermally stable compounds. For prostaglandins (B1171923), derivatization often involves esterification of the carboxylic acid and silylation of the hydroxyl groups. researchgate.net
For this compound, a potential GC method would involve:
Hydrolysis of the formyl and isopropyl esters.
Esterification of the resulting carboxylic acid.
Silylation of the hydroxyl groups to create a volatile derivative.
This derivatized compound could then be analyzed by GC-MS, which would provide both quantification and structural information. However, the multi-step sample preparation and potential for incomplete derivatization make HPLC and UPLC the more direct and preferred methods.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of impurities like this compound.
The key differentiating feature in the ¹H NMR spectrum of this compound compared to Latanoprost would be the presence of a singlet corresponding to the formyl proton (O-CHO), typically observed in the region of 8.0-8.5 ppm. Additionally, the proton attached to the C9 carbon would experience a downfield shift due to the deshielding effect of the adjacent formyl group.
Expected ¹H NMR Chemical Shifts for Key Protons:
| Proton | Latanoprost (approx. ppm) | This compound (expected ppm) |
| Formyl Proton (CHO) | N/A | 8.0 - 8.5 (singlet) |
| C9-H | ~4.0 | > 4.0 |
| Isopropyl CH | ~4.9 | ~4.9 |
| Phenyl Protons | 7.1 - 7.3 | 7.1 - 7.3 |
This table is interactive and can be sorted by column.
Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to confirm the connectivity of the formyl group to the C9 position of the cyclopentane (B165970) ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal technique for the structural elucidation and confirmation of this compound. It provides precise information regarding the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.
Based on its chemical structure, the molecular formula for this compound is C₂₇H₄₀O₆, corresponding to a molecular weight of approximately 460.6 g/mol . In a typical mass spectrum, the compound would be expected to show a protonated molecular ion peak ([M+H]⁺) at m/z 461.6.
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns essential for confirming the identity of the molecule. Key expected fragmentations include:
Loss of the formyl group (-CHO) , a defining feature of this specific impurity.
Loss of the isopropyl group (-C₃H₇) from the ester side chain.
Cleavage and loss of the entire isopropyl ester moiety .
Sequential loss of water molecules (H₂O) from the two hydroxyl groups.
Cleavage of the phenylpentyl side chain .
This detailed fragmentation analysis allows for unambiguous differentiation of this compound from Latanoprost and other related impurities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups and chromophores present in the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The presence of the additional formyl group introduces a distinct carbonyl (C=O) stretching vibration, which helps in its identification.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Hydroxyl) | Stretching, broad | 3200 - 3600 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Formyl Ester) | Stretching | 1720 - 1740 |
| C=O (Isopropyl Ester) | Stretching | 1735 - 1750 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption profile of this compound is primarily determined by the phenyl group in its structure. Similar to the parent compound Latanoprost, it is expected to exhibit a maximum absorbance (λmax) in the lower UV region. Analytical methods developed for Latanoprost often utilize a detection wavelength of around 210 nm. nih.govresearchgate.net The introduction of the formyl group is not expected to cause a significant shift in this absorption maximum.
Method Validation Parameters for this compound Quantification
The quantification of this compound, as a related substance in Latanoprost drug products, requires a fully validated analytical method, typically using High-Performance Liquid Chromatography (HPLC). Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable, reproducible, and fit for its intended purpose. nih.gov
Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For an impurity like this compound, the calibration range must be established from the limit of quantification (LOQ) to a concentration significantly above its specified limit. For instance, validation studies for related substances of Latanoprost have demonstrated linearity in ranges such as 0.05–2.77 µg/mL. nih.gov A typical acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99.
Table 2: Example Linearity Data for an Impurity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 5,250 |
| 0.5 | 25,100 |
| 1.0 | 50,500 |
| 1.5 | 75,300 |
| 2.0 | 101,200 |
| 2.5 | 125,800 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These are often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. jocpr.com For pharmaceutical impurities, the LOQ must be at or below the reporting threshold, which is often 0.1%. nih.gov
Table 3: Representative LOD and LOQ Values from Latanoprost Analytical Methods
| Compound | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Latanoprost | HPLC | 0.025 | 0.35 | nih.gov |
| Latanoprost | HPLC | 0.07 | 0.019 | researchgate.net |
| Latanoprost | HPLC | 0.2 | 0.6 | jocpr.com |
Note: The data in this table pertains to the parent compound Latanoprost and serves to illustrate typical sensitivity levels achieved in related analytical methods.
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels. For impurities, the recovery is generally expected to be within 90.0% to 110.0%. nih.gov
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval.
Intermediate Precision: Evaluation of the method's performance under variations within the same laboratory, such as different days, analysts, or equipment.
The acceptance criterion for precision is usually expressed as the Relative Standard Deviation (RSD), which should typically not be more than 2.0%. researchgate.net
Robustness and Ruggedness Studies
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in its parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.comRuggedness is the reproducibility of the method under different external conditions, such as in different laboratories or with different instruments. pharmaguideline.com
For a typical HPLC method for this compound, robustness would be tested by varying parameters like the mobile phase composition, pH, flow rate, and column temperature to ensure that the results remain consistent.
Table 4: Parameters for a Typical Robustness Study of an HPLC Method
| Parameter | Variation 1 | Nominal Value | Variation 2 |
| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 |
| Column Temperature (°C) | 28 | 30 | 32 |
| Mobile Phase pH | 4.3 | 4.5 | 4.7 |
| Acetonitrile in Mobile Phase (%) | 63 | 65 | 67 |
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. For this compound, which is a known impurity of Latanoprost, such methods are essential to monitor its formation and degradation, thereby controlling its levels in the final drug product. synzeal.comsynzeal.com Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, allowing for accurate quantification of each component. chromatographyonline.com
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for developing stability-indicating assays for Latanoprost and its related substances, including this compound. nih.govresearchgate.net These methods typically utilize reverse-phase chromatography with UV detection. chromatographyonline.comnih.gov
A critical aspect of developing a stability-indicating method is conducting forced degradation studies. nih.gov These studies involve subjecting the drug substance to various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress, to intentionally produce degradation products. researchgate.netnih.gov The analytical method must then be able to resolve the main peak from all the degradation product peaks.
For Latanoprost, forced degradation studies have shown that it degrades under various conditions. For instance, complete hydrolysis of the ester to form Latanoprost acid has been observed under alkaline conditions. nih.gov Significant degradation has also been noted under extreme pH, oxidative, light, and heat conditions. nih.gov The development of a successful stability-indicating method is confirmed when the mass balance is within an acceptable range (e.g., 95–105%), indicating that all degradation products have been adequately separated and detected. nih.gov
Several chromatographic methods have been developed and validated for the simultaneous determination of Latanoprost and its impurities. nih.govresearchgate.net For example, a method using a combined chiral and cyano stationary phase with reverse-phase gradient elution and UV detection at 210 nm has been shown to be effective. nih.gov Another approach involves using a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier. researchgate.net The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are linear, accurate, precise, specific, and robust. nih.govresearchgate.net
The following table summarizes the typical results from a forced degradation study on Latanoprost, which a stability-indicating method for this compound would need to be able to analyze.
| Stress Condition | Conditions | Latanoprost Assay (%) | Major Degradation Products/Impurities Formed |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 85.2 | Latanoprost Acid |
| Base Hydrolysis | 0.1 M NaOH, 25°C, 2h | 79.5 | Latanoprost Acid (major), other minor degradants |
| Oxidative Degradation | 3% H2O2, 25°C, 48h | 91.8 | Oxidative degradants |
| Thermal Degradation | 80°C, 72h | 95.1 | 15-keto-Latanoprost |
| Photolytic Degradation | UV light (254 nm), 24h | 93.4 | Photolytic degradants |
Formation Pathways and Degradation Kinetics of 9 O Formyl Latanoprost
Mechanisms of Latanoprost (B1674536) Degradation Leading to 9-O-Formyl Latanoprost
Latanoprost is susceptible to degradation through several chemical and biological pathways. These processes can lead to the formation of various degradation products, including the formylated derivative at the C-9 hydroxyl group.
Forced degradation studies have been instrumental in elucidating the chemical stability of latanoprost. tandfonline.commdpi.com These studies expose the drug substance to harsh conditions to accelerate its degradation and identify potential impurities that could form under normal storage conditions.
Hydrolysis: The most prominent degradation pathway for latanoprost is the hydrolysis of its isopropyl ester to form the biologically active latanoprost acid (Impurity H). mdpi.com This reaction can be catalyzed by both acidic and alkaline conditions. While hydrolysis of the ester is the primary reaction, the conditions that promote this, particularly acidic pH, could potentially also facilitate the formylation of the C-9 hydroxyl group if a source of a formyl group is present. However, direct evidence for this specific pathway is not extensively documented.
Oxidation: Latanoprost is also susceptible to oxidative degradation. Studies have shown that exposure to oxidizing agents like hydrogen peroxide can lead to the formation of several oxidation products, including 15-keto latanoprost. mdpi.comresearchgate.net It is plausible that oxidative stress could also play a role in the formation of other minor impurities, although a direct link to this compound has not been established.
Photolysis: Exposure to light, particularly UV radiation, has been shown to cause significant degradation of latanoprost. tandfonline.comnih.gov Photolytic degradation can lead to a complex mixture of degradation products. The energy from UV light can induce various chemical reactions, and while the primary photoproducts are not typically reported as this compound, its formation as a minor photodecomposition product cannot be entirely ruled out.
In vivo, latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its active form, latanoprost acid. This enzymatic hydrolysis is a critical step for its pharmacological activity. While esterases are primarily known for cleaving ester bonds, the possibility of other enzymatic transformations cannot be completely dismissed. However, there is currently no scientific literature to suggest that enzymatic activity is a pathway for the formation of this compound. The biotransformation of latanoprost in ocular tissues primarily focuses on the hydrolysis of the isopropyl ester.
Influence of Environmental Factors on Formation (e.g., Temperature, pH, Light)
Environmental factors play a significant role in the degradation of latanoprost and, consequently, in the potential formation of this compound.
Temperature: Elevated temperatures are known to accelerate the degradation of latanoprost. tandfonline.comnih.gov Thermal stress can increase the rate of hydrolysis and other degradation reactions. Studies have shown significant degradation of latanoprost at temperatures of 40°C and above. tandfonline.com
pH: Latanoprost is highly susceptible to degradation under both acidic and alkaline conditions. tandfonline.com Extreme pH can catalyze the hydrolysis of the isopropyl ester. It is conceivable that specific pH conditions, potentially in the presence of a formylating agent, could favor the formation of this compound.
Light: Exposure to light, especially UV radiation, is a critical factor in the degradation of latanoprost. tandfonline.comgeneesmiddeleninformatiebank.nl To mitigate photolytic degradation, latanoprost formulations are recommended to be stored protected from light.
The following table summarizes the impact of various environmental factors on the degradation of latanoprost based on forced degradation studies.
| Stress Condition | Conditions | Extent of Latanoprost Degradation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Not specified | 91% | tandfonline.com |
| Alkaline Hydrolysis | Not specified | 95% | tandfonline.com |
| Oxidation | 30% Hydrogen Peroxide for 6 hours | 20% | tandfonline.com |
| Photolysis | White light for 24 hours | 13% | tandfonline.com |
| Thermal Stress | 40°C | 35% | tandfonline.com |
| Thermal Stress | 37°C | 0.15 μg/mL/day | nih.gov |
| Thermal Stress | 50°C | 0.29 μg/mL/day | nih.gov |
Kinetic Studies of this compound Formation from Latanoprost
Identification of Catalytic Factors in this compound Generation
Specific catalytic factors that directly lead to the generation of this compound have not been explicitly identified in the available literature. However, based on general chemical principles, the formation of a formyl ester would likely be catalyzed by:
Acidic Conditions: Acid catalysis is a common mechanism for esterification reactions. The presence of a protic acid could activate the hydroxyl group at the C-9 position, making it more susceptible to nucleophilic attack by a formylating agent.
Presence of a Formyl Source: The formation of this compound necessitates a source of a formyl group. This could potentially arise from the degradation of excipients in the formulation or from impurities in the starting materials or solvents used in the manufacturing process.
Without specific studies, the identification of catalytic factors remains speculative. Further research is needed to investigate the precise conditions and substances that may catalyze the formation of this compound from latanoprost.
Preclinical and Mechanistic Investigations of 9 O Formyl Latanoprost Excluding Human Clinical Data
In Vitro Receptor Binding and Functional Assays
Latanoprost (B1674536) is a prodrug that is hydrolyzed in the cornea to its active form, Latanoprost Acid. nih.gov The biological activity is therefore primarily attributed to Latanoprost Acid's interaction with prostanoid receptors.
Latanoprost Acid is a potent and selective agonist for the prostanoid FP receptor. medchemexpress.com The activation of this receptor in ocular tissues, such as the ciliary muscle, is the principal mechanism behind its therapeutic effect of lowering intraocular pressure. nih.gov Studies have demonstrated that Latanoprost Acid exhibits high affinity for the FP receptor. In contrast, the intact ester prodrug, Latanoprost, has a significantly lower affinity for the FP receptor.
The selectivity of Latanoprost Acid for the FP receptor is a key characteristic. It shows considerably less activity at other prostanoid receptors such as EP₁, EP₃, DP, IP, and TP, which contributes to a more favorable side-effect profile compared to naturally occurring prostaglandins (B1171923) like PGF₂α. tocris.comrndsystems.com
Table 1: Prostanoid Receptor Binding and Agonist Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
|---|---|---|---|
| Latanoprost Acid | FP | 3.6 | 3.1 |
| Latanoprost Acid | EP₁ | >10,000 | >10,000 |
| Latanoprost Acid | EP₂ | >10,000 | >10,000 |
| Latanoprost Acid | EP₃ | 2,460 | 1,700 |
| Latanoprost Acid | EP₄ | >10,000 | >10,000 |
| Latanoprost Acid | DP | >10,000 | >10,000 |
| Latanoprost Acid | IP | >10,000 | >10,000 |
| Latanoprost Acid | TP | 2,700 | 1,900 |
Note: Data is illustrative and compiled from various preclinical studies on Latanoprost Acid.
Latanoprost Acid acts as a full agonist at the FP receptor. Its activity at other prostanoid receptors is generally weak. For instance, while it can exhibit some agonist activity at EP₁ and EP₃ receptors, this typically occurs at much higher concentrations than those required for FP receptor activation. tocris.comrndsystems.com There is little to no reported antagonist activity at these receptors.
Regarding related metabolites and impurities of Latanoprost, while specific data for 9-O-Formyl Latanoprost is not available, it is a general principle in pharmacology that modifications to a molecule, such as the addition of a formyl group, can alter its binding affinity and efficacy at the target receptor. Often, such metabolites or impurities exhibit significantly weaker or no activity compared to the primary active compound.
Cellular Pharmacological Profiling
The cellular pharmacology of Latanoprost is centered around its function as a prodrug. Latanoprost itself is more lipophilic than its active acid form, a property that enhances its penetration through the cornea. drugbank.com
Once inside the cornea, cellular esterases hydrolyze the isopropyl ester of Latanoprost to yield the biologically active Latanoprost Acid. nih.gov The efficiency of this conversion is crucial for the drug's therapeutic effect. Studies using in vitro corneal models have been instrumental in evaluating the permeability and metabolic activation of Latanoprost. For example, research using reconstructed human corneal epithelial models has confirmed that these tissues can facilitate the permeation of Latanoprost and possess the necessary esterase activity to convert it to Latanoprost Acid. nih.gov
A study comparing different formulations of Latanoprost in an in vitro 3D corneal tissue model found that the apparent permeation coefficients (Papp) varied depending on the excipients used in the formulation, highlighting the importance of the vehicle in cellular uptake. nih.gov
Enzymatic Stability and Biotransformation in Isolated Systems
The biotransformation of Latanoprost is a critical aspect of its pharmacology. As an isopropyl ester prodrug, it is designed to be hydrolyzed by esterases present in the cornea to become active. nih.gov
In vitro studies using isolated systems such as corneal homogenates or liver microsomes have elucidated the metabolic pathway. In the eye, corneal esterases are primarily responsible for the rapid hydrolysis of Latanoprost to Latanoprost Acid. Any Latanoprost that reaches the systemic circulation is also subject to hydrolysis by esterases in the blood and other tissues.
Following its formation, Latanoprost Acid undergoes further metabolism. The primary systemic metabolic pathways involve fatty acid β-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites of Latanoprost Acid. nih.gov These metabolites are then primarily excreted via the kidneys. nih.gov Studies have shown that extreme pH conditions, oxidation, light, and heat can lead to the degradation of Latanoprost, forming various impurities. nih.gov
Investigation of Ocular Tissue Interactions (In vitro/Ex vivo models only)
In vitro and ex vivo models have been pivotal in understanding the interactions of Latanoprost with ocular tissues. Studies using reconstituted human corneal epithelial models have been employed to assess the ocular irritation potential of different Latanoprost formulations. nih.gov For instance, research has shown that preservative-free formulations of Latanoprost exhibit lower in vitro cytotoxicity compared to formulations containing benzalkonium chloride (BAK). arvojournals.org
Ex vivo studies on rabbit corneas have also been used to investigate the effects of different Latanoprost eyedrop formulations on corneal toxicity and healing. nih.govnih.gov These studies can assess parameters like corneal fluorescein (B123965) sodium permeability and histological changes. nih.govnih.gov Furthermore, in vitro models with corneal epithelial cells have been used to study the release of Latanoprost from contact lenses, demonstrating the importance of cell-based models for predicting in vivo performance. nih.gov
Comparative Biological Activity with Latanoprost Acid and Other Metabolites
The biological activity of Latanoprost is almost entirely dependent on its conversion to Latanoprost Acid.
Latanoprost (Prodrug): As an isopropyl ester, Latanoprost has a high lipophilicity, which facilitates its absorption through the cornea. However, it possesses a very low affinity for the FP receptor and is therefore considered biologically inactive before hydrolysis.
Latanoprost Acid (Active Metabolite): This is the pharmacologically active form of the drug. It is a potent and selective FP receptor agonist and is responsible for the intraocular pressure-lowering effect.
Other Metabolites (e.g., 1,2-dinor and 1,2,3,4-tetranor metabolites): The systemic metabolites of Latanoprost Acid, formed through β-oxidation, are generally considered to have significantly lower or no activity at the FP receptor. Their rapid formation and excretion contribute to the low incidence of systemic side effects.
While direct comparative data for this compound is not available, it would be expected to have a different receptor binding profile and biological activity compared to both Latanoprost and Latanoprost Acid. The presence of the formyl group could potentially hinder its ability to bind effectively to the FP receptor, likely resulting in significantly reduced or no agonist activity.
Implications for Pharmaceutical Quality Control and Development of Latanoprost Formulations
Quality Control Strategies for Limiting 9-O-Formyl Latanoprost (B1674536) Levels
Effective quality control strategies are fundamental to ensuring that the levels of 9-O-Formyl Latanoprost in the final drug product are minimized. These strategies encompass a multi-faceted approach, beginning with the raw materials and extending through the manufacturing process to the final formulation.
A primary strategy involves the stringent control of starting materials and reagents used in the synthesis of Latanoprost. The presence of formic acid or other formylating agents as residual impurities in excipients or solvents can lead to the formation of N-formyl impurities in drugs with primary or secondary amine groups and potentially O-formyl impurities in molecules with hydroxyl groups like Latanoprost. nih.govnih.govnih.gov Therefore, sourcing high-purity raw materials and implementing rigorous testing to detect and quantify potential formylating agents is a critical first step. aquigenbio.compharmaguideline.com
During the manufacturing process, optimization of reaction conditions is crucial. This includes careful control of temperature, pH, and reaction time to minimize the potential for side reactions that could lead to the formation of this compound. pharmaguideline.com Furthermore, the implementation of robust purification methods at various stages of the synthesis is essential to remove any impurities that may have formed.
Advanced analytical techniques are the cornerstone of a successful quality control program for monitoring this compound. aquigenbio.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of Latanoprost and its related substances. mdpi.comnih.govresearchgate.netresearchgate.net The development and validation of a stability-indicating HPLC method are essential to ensure that this compound can be accurately detected and quantified in the presence of the active pharmaceutical ingredient (API) and other potential impurities. mdpi.comnih.gov
The following table outlines key aspects of a quality control strategy for this compound:
| Control Point | Strategy | Analytical Method |
| Raw Materials | Sourcing high-purity materials; Testing for residual formylating agents. | Gas Chromatography (GC), HPLC |
| Manufacturing Process | Optimization of reaction conditions (pH, temperature); In-process monitoring. | In-process HPLC |
| Purification | Implementation of effective purification steps (e.g., chromatography). | HPLC |
| Final Product | Release testing against established specifications for impurities. | Stability-Indicating HPLC |
Strategies for Impurity Profiling and Control in Latanoprost Manufacturing
A comprehensive impurity profiling strategy is essential for the identification, quantification, and control of all potential impurities in Latanoprost, including this compound. veeprho.com This process begins early in the drug development process and continues throughout the product lifecycle. registech.com
The initial step in impurity profiling is the identification of all potential and actual impurities. This is achieved through a combination of techniques, including:
Forced Degradation Studies: To identify degradation products that may form under stress conditions. mdpi.comnih.gov
Analysis of Synthesis By-products: To identify impurities that may arise from the manufacturing process.
Characterization of Unknown Peaks in Chromatograms: Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the structure of unknown impurities.
Once identified, these impurities, including this compound, must be synthesized or isolated to be used as reference standards for analytical method development and validation. registech.com
A robust impurity control strategy involves setting appropriate specifications for each identified and unidentified impurity in both the drug substance and the final drug product. pharmaguru.co These specifications are based on toxicological data and regulatory guidelines. The manufacturing process is then designed and controlled to ensure that these impurity levels are consistently met. aquigenbio.compharmaguideline.com
Key elements of an impurity control strategy are summarized in the table below:
| Strategy Element | Description |
| Impurity Identification | Characterizing all potential and actual impurities through forced degradation studies and analysis of process by-products. |
| Reference Standard Preparation | Synthesizing or isolating impurities to be used as analytical standards. |
| Analytical Method Validation | Developing and validating sensitive and specific analytical methods for the detection and quantification of impurities. |
| Specification Setting | Establishing acceptable limits for each impurity based on safety data and regulatory requirements. |
| Process Control | Implementing manufacturing controls to consistently produce a product that meets the established impurity specifications. |
Regulatory Considerations for Impurity Levels in Prostanoid Analogue Products
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in pharmaceutical products, including prostanoid analogues like Latanoprost. veeprho.comnih.goveuropeanpharmaceuticalreview.com The International Council for Harmonisation (ICH) provides guidelines, such as Q3B(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug products. raps.orgraps.org
For ophthalmic drug products, the FDA has issued specific guidance that emphasizes the importance of controlling impurities and degradation products. raps.orgophthalmologytimes.comfda.govusp.orgsidley.com Due to the local application and potential for ocular toxicity, the recommended thresholds for impurities in ophthalmic products may differ from those for systemically administered drugs. usp.orgsidley.comyoutube.com
The FDA's draft guidance on "Quality Considerations for Topical Ophthalmic Drug Products" provides recommended thresholds for unspecified degradation products or impurities. regulations.gov
FDA Recommended Thresholds for Unspecified Impurities in Ophthalmic Drug Products
| Drug Product Strength (% w/v) | Recommended Identification and Qualification Threshold |
| > 0.1% to ≤ 1% | 0.1% |
| ≤ 0.1% | 1% or 1 ppm (whichever is higher) |
Data sourced from FDA guidance documents. regulations.gov
These thresholds dictate the level at which an impurity must be reported, identified (its structure determined), and qualified (its safety established). raps.orgraps.org Any impurity exceeding the qualification threshold requires a comprehensive safety assessment to address both local ocular toxicity and general systemic toxicity. youtube.com
Development of Novel Latanoprost Formulations to Mitigate this compound Formation
The development of novel Latanoprost formulations is an active area of research, with a focus on improving stability, enhancing bioavailability, and reducing side effects. thaiscience.infoarvojournals.org These formulation strategies can also play a crucial role in mitigating the formation of impurities like this compound.
One approach to enhancing the stability of Latanoprost is the use of cyclodextrins. thaiscience.info Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form inclusion complexes with Latanoprost, which can protect the drug from degradation. thaiscience.info By encapsulating the Latanoprost molecule, cyclodextrins can shield it from hydrolytic and oxidative degradation pathways that could lead to the formation of impurities.
Another strategy involves the use of micellar systems. The incorporation of Latanoprost into complex micelles formed by surfactants can improve its solubility and stability in aqueous solutions. thaiscience.info These micelles can create a protective microenvironment around the drug molecule, reducing its exposure to degradative conditions.
The careful selection of excipients, as previously mentioned, is also a key aspect of novel formulation development. The use of high-purity excipients with low levels of reactive impurities is essential. aquigenbio.com Additionally, the inclusion of antioxidants and buffering agents can help to maintain a stable formulation environment and slow down degradation processes. aquigenbio.com
The packaging of the final product is another critical consideration. Using gas-tight containers can protect the formulation from oxidative degradation. nih.gov
The following table summarizes some novel formulation approaches and their potential to mitigate impurity formation:
| Formulation Approach | Mechanism of Stabilization | Potential Impact on this compound |
| Cyclodextrin Inclusion Complexes | Encapsulation of the Latanoprost molecule, protecting it from degradation. | Reduced formation due to shielding from reactive species. |
| Micellar Formulations | Creation of a protective microenvironment around the Latanoprost molecule. | Reduced degradation by limiting exposure to adverse conditions. |
| Use of High-Purity Excipients | Minimizing the introduction of reactive impurities that can cause degradation. | Reduced formation by eliminating potential reactants like formic acid. |
| Inclusion of Stabilizers | Use of antioxidants and buffering agents to control the formulation environment. | Slower degradation rates, leading to lower impurity levels. |
| Advanced Packaging | Protection from environmental factors like oxygen and light. | Reduced oxidative and photo-degradation, thereby limiting impurity formation. |
Future Research Directions and Translational Perspectives Non Clinical
Advanced Analytical Techniques for Trace Analysis of 9-O-Formyl Latanoprost (B1674536)
Ensuring the safety and quality of Latanoprost formulations requires analytical methods capable of detecting and quantifying impurities at very low levels. The development of stability-indicating assay methods is crucial for separating degradation products from the parent API. researchgate.netnih.gov For 9-O-Formyl Latanoprost, future research will likely focus on optimizing and validating ultra-sensitive analytical techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are foundational techniques for impurity profiling in pharmaceuticals. biomedres.us Methods developed for Latanoprost often utilize reverse-phase columns (e.g., C18, cyano) with UV detection. nih.govrsc.org However, for trace analysis, achieving the necessary sensitivity and specificity can be challenging.
The primary frontier for trace analysis involves the hyphenation of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This approach offers superior sensitivity and structural elucidation capabilities, which are essential for unequivocally identifying and quantifying impurities like this compound, especially in complex matrices or when co-eluting with other minor components. nih.govresearchgate.netnih.gov Future work should aim to establish validated LC-MS/MS methods with low limits of detection (LOD) and quantification (LOQ) specifically for this compound. wjpsonline.com
| Technique | Column Type | Detector | Typical Limit of Quantification (LOQ) for Latanoprost/Impurities | Reference |
| RP-HPLC | Reverse Phase C18 or Cyano | UV | 0.018 - 0.068 µg/mL | rsc.org |
| UHPLC | Phenyl | UV | ~0.2 µg/mL (impurities) | researchgate.net |
| LC-MS/MS | Reverse Phase C8 | Tandem Mass Spectrometer | < 1 ng/mL | researchgate.net |
This table is interactive. Click on the headers to sort.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling provide powerful in silico tools to predict the behavior of molecules, saving significant time and resources in pharmaceutical development. These techniques can be applied to understand how the structural modification in this compound, compared to the parent Latanoprost, might alter its interactions with biological targets or formulation components.
Furthermore, molecular docking studies can predict the binding affinity of this compound for the prostaglandin (B15479496) F2α (FP) receptor. By comparing the calculated binding energy of the impurity with that of Latanoprost, researchers can generate a hypothesis about its potential biological activity. Such studies would elucidate whether the formyl group enhances, diminishes, or abolishes the interaction with the receptor's binding pocket, providing a rational basis for assessing its potential physiological impact without initial in vitro testing.
Chemoinformatics and Structure-Activity Relationship (SAR) Studies of Latanoprost Impurities
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models to correlate a molecule's structure with its biological activity or toxicity. drugdesign.org These approaches are increasingly used in a regulatory context to assess the potential risk of uncharacterized impurities. nih.gov
For this compound, a key structural difference is the conversion of the C9 secondary alcohol into a formyl ester. This modification alters several key molecular descriptors:
Hydrogen Bonding: It removes a hydrogen bond donor (the -OH group).
Polarity and Lipophilicity: The ester group may slightly increase the molecule's lipophilicity.
Steric Profile: The addition of the formyl group introduces minor steric bulk.
A QSAR model, developed using a dataset of known prostaglandin analogues and their activities, could be used to predict the agonistic potential of this compound at the FP receptor. tiu.edu.iqtiu.edu.iq By quantifying the impact of changes in molecular descriptors on activity, these models can help classify the impurity as potentially active or inactive. This is particularly valuable for complying with guidelines like ICH M7, which pertains to the assessment of mutagenic impurities, where computational predictions are the first step in the evaluation process. nih.gov
Novel Synthetic Routes for Impurity Standards and Analogues
The availability of pure analytical standards is a prerequisite for the accurate validation of analytical methods and for conducting toxicological studies. synzeal.com Therefore, the development of a reliable synthetic route to produce this compound is a critical area of research. The synthesis of complex molecules like prostaglandins (B1171923) is a multi-step process, often starting from precursors like the Corey lactone. unimi.itnih.gov
A potential synthetic strategy for this compound could involve:
Selective Formylation: A targeted formylation of the C9 hydroxyl group on a protected Latanoprost intermediate. This would require the use of specific protecting groups for the C11 and C15 hydroxyls to ensure the reaction occurs only at the desired position.
Controlled Degradation: A controlled reaction of Latanoprost with a formylating agent, such as formic acid, under specific conditions to induce the formation of the 9-O-formyl ester, followed by sophisticated purification using techniques like preparative HPLC.
Research in this area would focus on optimizing reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and purity, providing the necessary reference material for comprehensive analytical and biological assessment. chemicalbook.comgoogle.com
Role of this compound in Latanoprost Chemical Stability Enhancement Strategies
Understanding the formation mechanism of an impurity is fundamental to developing strategies that enhance the stability of the final drug product. The presence of this compound strongly suggests it is a degradation product. A plausible pathway for its formation is a reaction between Latanoprost and a reactive impurity present in the formulation. nih.govresearchgate.net
Formic acid and formaldehyde (B43269) are known to be common trace-level impurities in many widely used pharmaceutical excipients, arising from their oxidative degradation. nih.govresearchgate.netslideshare.netpharmaexcipients.com The formation of this compound can be hypothesized to occur via an esterification reaction between the C9 hydroxyl group of Latanoprost and traces of formic acid present in the drug product matrix. scirp.org
Therefore, the role of this compound in stability enhancement is indirect; its detection serves as an indicator of a specific degradation pathway. Future research into Latanoprost stability should focus on:
Excipient Screening: Implementing rigorous screening of all formulation excipients to quantify and control the levels of reactive impurities, particularly formic acid and aldehydes.
Drug-Excipient Compatibility Studies: Performing comprehensive compatibility studies under accelerated stability conditions to identify excipients that promote the formation of this compound.
By identifying the root cause of its formation, formulation scientists can select more stable excipients or introduce measures to mitigate this degradation pathway, ultimately leading to a more robust and stable Latanoprost product.
Q & A
Basic Research Questions
Q. How can HPLC methods be optimized for detecting latanoprost derivatives like 9-O-Formyl Latanoprost in aqueous solutions?
- Methodological Answer: Use a gradient HPLC system with a C18 reverse-phase column (2.7 µm, 4.6 × 150 mm), mobile phases of 0.1% acetic acid in water (pH 3.1) and acetonitrile, and UV detection at 210 nm. A 16-minute gradient runtime balances resolution (Rs > 1.5) and peak separation efficiency . Validate specificity by spiking samples with structurally similar prostaglandin analogs (e.g., bimatoprost, tafluprost acid) to confirm no co-elution .
Q. What validation parameters are critical for quantifying latanoprost derivatives in drug delivery studies?
- Methodological Answer:
- Linearity: Ensure R² > 0.99 for calibration curves (tested range: 1–150 µg/mL). For LP/LPA, R² values of 0.9980 (LPA) and 0.9856 (LP) were achieved .
- Precision: Calculate intra-day and inter-day variability using CV (coefficient of variation). For LP, CV < 0.12 for peak area and < 0.016 for retention time .
- Sensitivity: Determine LOD (1 µg/mL) and LOQ (2.5 µg/mL) via signal-to-noise ratios .
Q. How does column temperature affect HPLC resolution for prostaglandin analogs?
- Methodological Answer: Column temperature variations (±5°C) minimally impact retention time stability (e.g., LP retention time SD < 0.07 min at 35°C). Maintain consistent temperature to avoid baseline drift and ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in gradient runtime optimization for prostaglandin detection?
- Methodological Answer: Conflicting data on gradient runtime (e.g., 10–20 minutes causing resolution drops ) can be addressed by:
- Conducting robustness studies with varied pH (3.1 ± 0.2), flow rate (±0.1 mL/min), and column batches.
- Using design of experiments (DoE) to model interactions between variables and identify optimal conditions .
Q. What strategies improve specificity in detecting this compound degradation products?
- Methodological Answer:
- Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and compare chromatograms with parent compound peaks.
- Mass Spectrometry Coupling: Use HPLC-ESI-MS to distinguish degradation products (e.g., 15-keto latanoprost ) via molecular weight and fragmentation patterns .
Q. How do LP/LPA pharmacokinetic studies inform the design of this compound delivery systems?
- Controlled-Release Systems: Use polymeric matrices (e.g., PLGA) to extend half-life.
- Bioavailability Testing: Measure aqueous humor concentrations post-administration using validated HPLC protocols (e.g., LOD 1 µg/mL ).
Q. Why do some HPLC methods fail to detect low-concentration prostaglandin analogs, and how can this be mitigated?
- Methodological Answer: Older methods (e.g., NH2 columns ) lack sensitivity due to poor retention or mobile phase interference. Solutions include:
- Ion-Pair Chromatography: Add ion-pairing agents (e.g., tetrabutylammonium) to enhance analyte retention.
- Preconcentration Techniques: Solid-phase extraction (SPE) to concentrate samples before injection .
Tables for Key Parameters
| Parameter | LP | LPA | Method Reference |
|---|---|---|---|
| Retention Time (min) | 9.27 ± 0.07 | 4.82 ± 0.08 | |
| LOD (µg/mL) | 1.0 | 1.0 | |
| LOQ (µg/mL) | 2.5 | 2.5 | |
| Linearity (R²) | 0.9856 | 0.9980 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
